molecular formula C8H8ClN5 B093398 2,4,6-Triamino-5-chloroquinazoline CAS No. 17511-20-5

2,4,6-Triamino-5-chloroquinazoline

Cat. No. B093398
CAS RN: 17511-20-5
M. Wt: 209.63 g/mol
InChI Key: JZWXVYNQIJJTKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-Triamino-5-chloroquinazoline is a chemical compound with the molecular formula C8H8ClN51. It is not intended for human or veterinary use and is used only for research purposes1.



Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of 2,4,6-Triamino-5-chloroquinazoline from the retrieved sources.



Molecular Structure Analysis

The molecular structure of 2,4,6-Triamino-5-chloroquinazoline consists of a quinazoline core, which is a bicyclic compound made up of two fused six-membered rings, a benzene ring and a pyrimidine ring1. The molecule is substituted at the 2, 4, and 6 positions with amino groups and at the 5 position with a chlorine atom1.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving 2,4,6-Triamino-5-chloroquinazoline from the retrieved sources.



Physical And Chemical Properties Analysis

2,4,6-Triamino-5-chloroquinazoline has a molecular weight of 209.63 g/mol1. Unfortunately, the retrieved sources do not provide further information on its physical and chemical properties.


Scientific Research Applications

  • Antimalarial Activity : Hybrid 4-aminoquinoline-1,3,5-triazine derivatives, synthesized using aromatic nucleophilic displacement of chlorine atoms of 2,4,6-trichloro-1,3,5-triazine, have shown mild to moderate antimalarial activity (Bhat et al., 2016).

  • Antimicrobial Activities : New 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones were synthesized and evaluated for their antimicrobial activities, with some compounds showing good activity compared to standard drugs (Patel & Shaikh, 2011).

  • Antitumor Agents : Several studies have focused on synthesizing and evaluating novel quinazoline derivatives as potential antitumor agents. For instance, certain 7-chloroquinoline-1,2,3-triazoyl carboxamides have been shown to induce cell cycle arrest and apoptosis in human bladder carcinoma cells (Sonego et al., 2019).

  • Antitubercular Agents : Novel substituted 1,2,3-triazolyldihydroquinolines have been synthesized and screened for anti-mycobacterial activity against Mycobacterium tuberculosis H37Rv, identifying some derivatives as promising antitubercular agents with lower cytotoxicity profiles (Marvadi et al., 2019).

  • Analgesic Activity : Some new pyrazoles and triazoles bearing a 6,8-dibromo-2-methylquinazoline moiety have been synthesized and screened for analgesic activity (Saad et al., 2011).

  • Synthesis and Reactivity : Studies on the synthesis and reactivity of chloroquinazolines, including 2-chloroquinazoline, have been conducted to explore their potential as versatile building blocks in heterocyclic chemistry (Henriksen & Sørensen, 2006).

Safety And Hazards

The safety and hazards associated with 2,4,6-Triamino-5-chloroquinazoline are not specified in the retrieved sources.


Future Directions

Quinazoline derivatives, such as 2,4,6-Triamino-5-chloroquinazoline, could potentially be used in the development of new therapeutic agents2. However, more research is needed to understand their properties and potential applications.


Please note that this information is based on the available sources and there might be more recent studies or data not included in this analysis.


properties

IUPAC Name

5-chloroquinazoline-2,4,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN5/c9-6-3(10)1-2-4-5(6)7(11)14-8(12)13-4/h1-2H,10H2,(H4,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWXVYNQIJJTKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1N)Cl)C(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70169931
Record name 2,4,6-Triamino-5-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70169931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Triamino-5-chloroquinazoline

CAS RN

17511-20-5
Record name 2,4,6-Triamino-5-chloroquinazoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017511205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-Triamino-5-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70169931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This compound was prepared in a manner analogous to that of Example 13, using 11.0 grams (0.049 mole) of 2,4-diamino-5-chloro-6-nitroquinazoline and 1.0 gram of 10% platinum on carbon in 70 mL of 2-methoxyethanol and 130 mL of ethanol, yielding 2,4,6-triamino-5-chloroquinazoline.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Three
Quantity
130 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
PK Rogan, GJB William - Acta Crystallographica Section B …, 1980 - scripts.iucr.org
Crystals of the title compound, CsHsC1Ns. H20, are monoclinic, C2/c, with a= 29.955 (9), b= 3.853 (1), c= 17.742 (5) A, fl= 109.44 (3), Z= 8. Intensity data were obtained using Cu Ka …
Number of citations: 6 scripts.iucr.org
A Rosowsky, CE Mota, JE Wright… - Journal of medicinal …, 1994 - ACS Publications
Ten heretofore undescribed 2, 4-diamino-5-chloroquinazoline analogues of trimetrexate (TMQ) and piritrexim (PTX) were synthesized and tested as inhibitors of dihydrofolate reductase …
Number of citations: 48 pubs.acs.org
WE Hunt, CH Schwalbe, K Bird… - Biochemical …, 1980 - portlandpress.com
In the common dihydrofolate reductase inhibitors an amino substituent replaces the pteridine carbonyl oxygen atom of folates, with altered hydrogen-bonding properties and size. …
Number of citations: 42 portlandpress.com
CH Schwalbe, GJB Williams - Acta Crystallographica Section B …, 1982 - scripts.iucr.org
(IUCr) Structure of 2,4,6-triaminopyrimidine Acta Crystallographica Section B Structural Crystallography and Crystal Chemistry 0567-7408 short structural papers Volume 38 Part 6 …
Number of citations: 31 scripts.iucr.org
CH Schwalbe, GJB Williams - Acta Crystallographica Section C …, 1986 - scripts.iucr.org
(IUCr) 2,4-Diaminoquinazoline monohydrate: a redetermination Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research papers (organic compounds) …
Number of citations: 4 scripts.iucr.org
J Davoll, AM Johnson - Journal of the Chemical Society C: Organic, 1970 - pubs.rsc.org
Analogues of folic acid having the pteridine ring replaced by quinazoline have been prepared by reductive condensation of appropriately substituted quinazoline-6-carbaldehydes and -…
Number of citations: 92 pubs.rsc.org
EF Elslager, P Jacob, J Johnson… - Journal of Medicinal …, 1978 - ACS Publications
An array of neoclassical thioquinazoline analogues (VIII) of methotrexate was prepared by cyclization of the requisite 2-amino-5-(arylthio) benzonitrile with chloroformamidine …
Number of citations: 34 pubs.acs.org
H Lau, JT Ferlan, VH Brophy, A Rosowsky… - Antimicrobial agents …, 2001 - Am Soc Microbiol
Competitive inhibitors of dihydrofolate reductase (DHFR) are used in chemotherapy or prophylaxis of many microbial pathogens, including the eukaryotic parasites Plasmodium …
Number of citations: 44 journals.asm.org
A Gangjee, E Elzein, M Kothare… - Current Pharmaceutical …, 1996 - books.google.com
Inhibition of folate metabolizing enzymes remains a viable goal in the treatment of cancer, of bacterial infections and of opportunistic infections in patients with immune compromized …
Number of citations: 71 books.google.com
CH Schwalbe, GJB Williams… - … Section C: Crystal …, 1987 - scripts.iucr.org
(IUCr) A neutron diffraction study of 2,6-diaminopyridine at 20 K Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research papers (organic compounds) …
Number of citations: 30 scripts.iucr.org

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